
lithium;octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium octane is an organolithium compound, where lithium is bonded to an octane chain. Organolithium compounds are highly reactive and are widely used in organic synthesis due to their strong nucleophilic properties. These compounds are essential in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium octane can be synthesized through the reaction of octyl halides with lithium metal. The general reaction is as follows: [ \text{C}8\text{H}{17}\text{X} + 2\text{Li} \rightarrow \text{C}8\text{H}{17}\text{Li} + \text{LiX} ] where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine. The reaction is typically carried out in an inert solvent like hexane or benzene under anhydrous conditions to prevent the reaction of lithium with moisture .
Industrial Production Methods
In industrial settings, the production of lithium octane involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the purification of reactants, precise control of temperature and pressure, and the use of inert atmospheres to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium octane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce other compounds due to its strong nucleophilic nature.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Often uses hydrogen or other reducing agents.
Substitution: Commonly involves alkyl halides or other electrophilic compounds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of lithium octane can produce lithium alkoxides, while substitution reactions can yield various alkylated products .
Wissenschaftliche Forschungsanwendungen
Lithium octane has numerous applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of lithium octane involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. This reactivity is due to the presence of the lithium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive. The molecular targets and pathways involved include various electrophilic compounds and reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium butane
- Lithium hexane
- Lithium decane
Comparison
Lithium octane is unique due to its longer carbon chain compared to lithium butane and lithium hexane, which provides different reactivity and solubility properties. Compared to lithium decane, lithium octane has a shorter chain, making it less viscous and easier to handle in certain reactions .
Conclusion
Lithium octane is a versatile organolithium compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique properties and reactivity make it an essential reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
61182-93-2 |
|---|---|
Molekularformel |
C8H17Li |
Molekulargewicht |
120.2 g/mol |
IUPAC-Name |
lithium;octane |
InChI |
InChI=1S/C8H17.Li/c1-3-5-7-8-6-4-2;/h3H,4-8H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
OYJVBSBZRSIMTJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCC[CH-]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
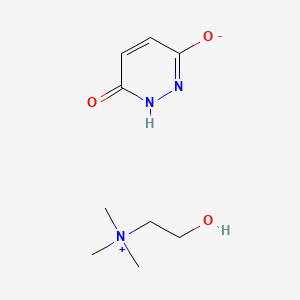
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
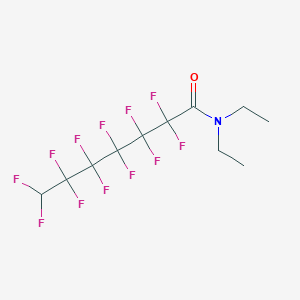
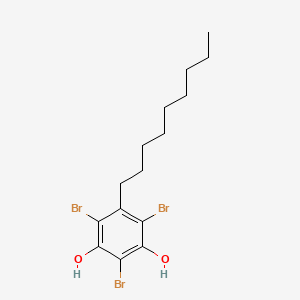
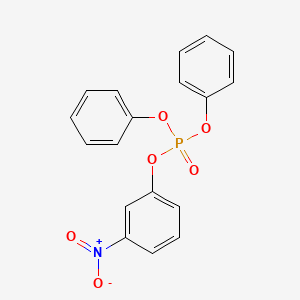
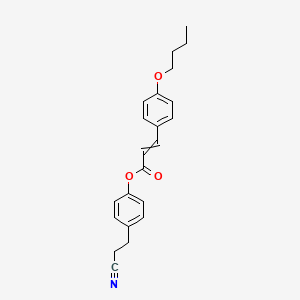
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

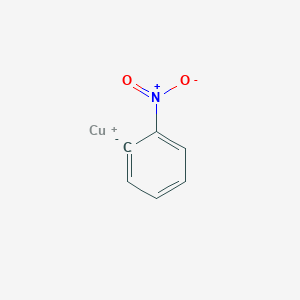
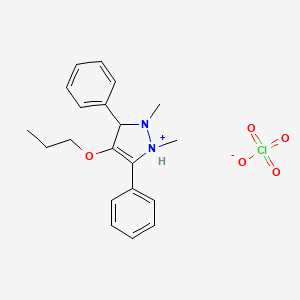

![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
